molecular formula C13H18O B8755218 4-Benzylcyclohexanol CAS No. 141191-74-4

4-Benzylcyclohexanol

Cat. No.: B8755218
CAS No.: 141191-74-4
M. Wt: 190.28 g/mol
InChI Key: WOJJXJIOVRLFMD-UHFFFAOYSA-N
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Description

4-Benzylcyclohexanol is a cyclohexanol derivative featuring a benzyl group (-CH₂C₆H₅) at the 4-position of the cyclohexane ring. Cyclohexanol derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable solubility, reactivity, and stereochemical diversity.

Properties

CAS No.

141191-74-4

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-benzylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

WOJJXJIOVRLFMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-Benzylcyclohexanol with key structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Applications
This compound Not available C₁₃H₁₈O 190.28 (calc) 4-Benzyl Expected low water solubility; steric hindrance may slow reactions
2-(4-Chlorobenzyl)cyclohexanol 7146-90-9 C₁₃H₁₇ClO 224.73 2-(4-Chlorobenzyl) Higher density (Cl atom); used in chiral synthesis
4-(Dimethylamino)cyclohexanol 61168-09-0 C₈H₁₇NO 143.23 4-Dimethylamino Basic (pKa ~9–10); lab research
trans-4-(Benzylidene-amino)-cyclohexanol 248585-29-7 C₁₃H₁₇NO 203.28 Benzylidene-amino Schiff base reactivity; potential for hydrolysis
4-Benzyloxycyclohexanone 2987-06-6 C₁₃H₁₆O₂ 204.26 4-Benzyloxy Ketone group enhances electrophilicity; pharmaceutical intermediate
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl in 2-(4-Chlorobenzyl)cyclohexanol) increase the acidity of the hydroxyl group, while electron-donating groups (e.g., dimethylamino in 4-(Dimethylamino)cyclohexanol) reduce it .
  • Solubility: Bulky substituents like benzyl or benzyloxy decrease water solubility.
  • Reactivity: The benzylidene-amino group in trans-4-(Benzylidene-amino)-cyclohexanol enables imine formation, making it reactive toward nucleophiles or acids .

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